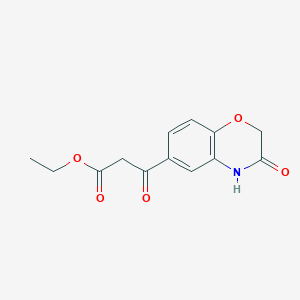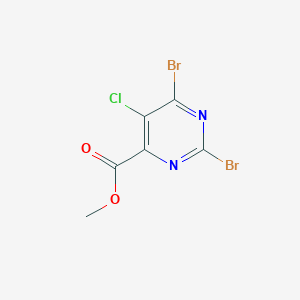
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
概要
説明
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H3Br2ClN2O2 and a molecular weight of 330.36 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dibromopyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced forms of the pyrimidine ring.
科学的研究の応用
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is primarily based on its ability to interact with biological macromolecules. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction is facilitated by the presence of bromine and chlorine atoms, which can form halogen bonds with target molecules .
類似化合物との比較
Similar Compounds
- Methyl 2,6-dichloropyrimidine-4-carboxylate
- Methyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 2,6-dibromo-4-chloropyrimidine-5-carboxylate
Uniqueness
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAFOXBTRVREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole](/img/structure/B3309816.png)
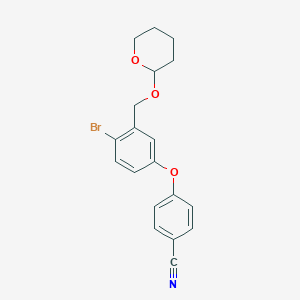
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B3309830.png)
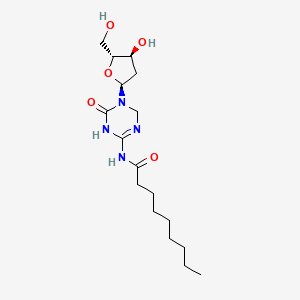

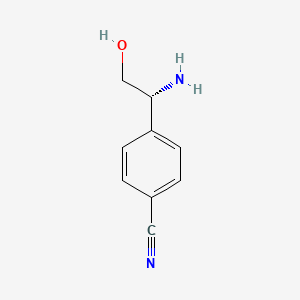
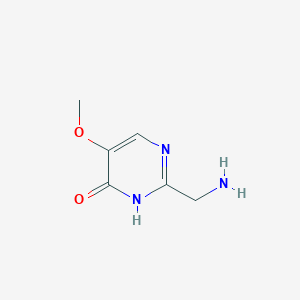
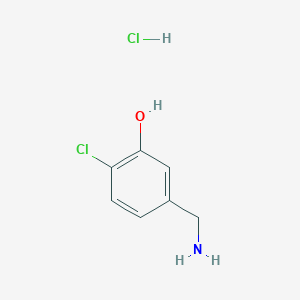
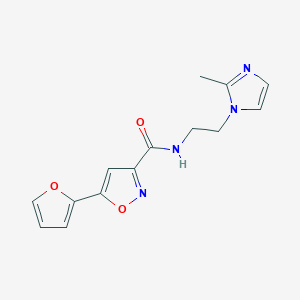
![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)
